alpha-Hydroxytriazolam
Overview
Description
alpha-Hydroxytriazolam: is a major urinary and blood metabolite of the benzodiazepine, triazolam, which is commonly used to treat severe insomnia . It possesses pharmacological properties similar to those of its parent compound, triazolam, and is known for its hypnotic effects . The molecular formula of this compound is C17H12Cl2N4O , and it has a molecular weight of 359.21 g/mol .
Mechanism of Action
- By binding to these receptors, alpha-Hydroxytriazolam enhances the inhibitory effect of GABA on neuronal excitability. This results in increased neuronal membrane permeability to chloride ions, leading to hyperpolarization (a less excitable state) and neuronal stabilization .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Alpha-Hydroxytriazolam plays a significant role in biochemical reactions as a metabolite of triazolam. It interacts with various enzymes, proteins, and other biomolecules. The primary enzyme involved in its metabolism is cytochrome P450 3A (CYP3A), which catalyzes the hydroxylation of triazolam to form this compound . This interaction is crucial for the biotransformation of triazolam and its subsequent excretion from the body.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system leads to its sedative and anxiolytic effects . Additionally, this compound can impact the expression of genes involved in the metabolism and detoxification processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with GABA receptors, leading to the inhibition of neuronal excitability. This binding enhances the effect of GABA, an inhibitory neurotransmitter, resulting in sedative and anxiolytic effects . This compound also undergoes enzyme-mediated hydroxylation by CYP3A, which is a critical step in its metabolism and excretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other biomolecules. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with this compound showing a relatively short half-life of about 2 to 3 hours in healthy subjects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound exhibits sedative and anxiolytic effects. At higher doses, toxic or adverse effects may be observed, including respiratory depression and impaired motor function . Threshold effects have been noted, with significant pharmacological activity occurring at doses corresponding to therapeutic levels of triazolam.
Metabolic Pathways
This compound is involved in metabolic pathways that include hydroxylation and glucuronidation. The primary enzyme responsible for its hydroxylation is CYP3A, which converts triazolam to this compound . This metabolite can further undergo glucuronidation, facilitating its excretion from the body. These metabolic pathways are essential for the detoxification and elimination of the compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation are influenced by its lipophilicity and affinity for specific tissues . This distribution is crucial for its pharmacological effects and eventual excretion.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum, where it undergoes enzymatic metabolism. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its activity and function . This localization is essential for its interaction with enzymes and other biomolecules involved in its metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Hydroxytriazolam involves the hydroxylation of triazolam. This process typically occurs in the liver, where triazolam undergoes metabolic transformation to form this compound . The hydroxylation reaction is catalyzed by cytochrome P450 enzymes, particularly CYP3A4 .
Industrial Production Methods: In an industrial setting, this compound can be produced by chemical synthesis, involving the controlled hydroxylation of triazolam under specific reaction conditions. This process may involve the use of oxidizing agents and catalysts to achieve the desired hydroxylation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Hydroxytriazolam can undergo further oxidation to form other metabolites, such as 4-hydroxytriazolam.
Reduction: It can also be reduced back to triazolam under certain conditions.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents used in reduction reactions.
Major Products Formed:
4-Hydroxytriazolam: Formed through further oxidation of this compound.
Triazolam: Can be regenerated through reduction of this compound.
Scientific Research Applications
Alpha-Hydroxytriazolam has several scientific research applications:
Clinical Toxicology: It is used in liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS) applications for clinical toxicology and forensic analysis.
Pharmaceutical Research: this compound is employed in pharmacokinetic studies to understand the metabolism and degradation profiles of triazolam and related benzodiazepines.
Receptor Binding Studies: It is used in receptor binding studies to elucidate the interaction mechanisms of benzodiazepine analogs at the molecular level.
Analytical Method Development: this compound serves as a critical analytical standard in the development of robust assays for the detection and quantification of benzodiazepines in various matrices.
Comparison with Similar Compounds
Triazolam: The parent compound of alpha-Hydroxytriazolam, used primarily as a sedative and hypnotic.
alpha-Hydroxyetizolam: A metabolite of etizolam, with similar pharmacological properties.
4-Hydroxytriazolam: Another metabolite of triazolam, formed through further oxidation of this compound.
Uniqueness: this compound is unique due to its specific metabolic pathway and its role as a major active metabolite of triazolam. It retains significant pharmacological activity, estimated to be 50 to 100% of the activity of triazolam . This makes it an important compound for understanding the pharmacokinetics and pharmacodynamics of triazolam and related benzodiazepines.
Properties
IUPAC Name |
[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUYWUDMVCLHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958284 | |
Record name | [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37115-45-0 | |
Record name | alpha-Hydroxytriazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-Hydroxytriazolam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-HYDROXYTRIAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J53Y2M2SAH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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